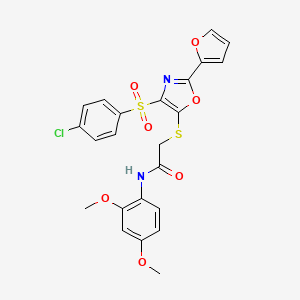

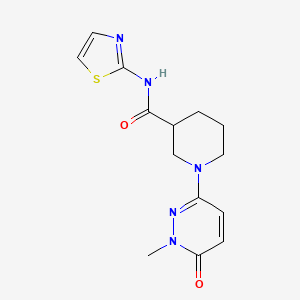

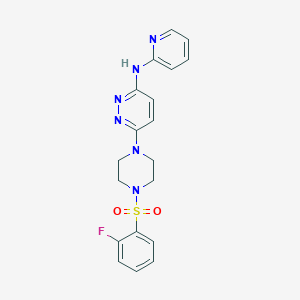

5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, such as EPT, can be approached in eco-friendly ways, including the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The tetrazole ring in EPT is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis

Tetrazoles, like the one in EPT, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which are explosive to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazoles, like the one in EPT, show melting point temperatures at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Applications De Recherche Scientifique

- Tetrazoles, including our compound of interest, have demonstrated antibacterial properties. They inhibit bacterial growth by interfering with essential cellular processes. Researchers have explored the potential of tetrazole derivatives as novel antibacterial agents .

- Tetrazoles also exhibit antifungal properties. They can inhibit fungal growth and prevent infections. Our compound might be evaluated for its antifungal efficacy against various fungal species .

- Tetrazoles find use beyond medicine. They have applications in photography, as growth hormones, and even as platforms for virtual screening .

Antibacterial Activity

Antifungal Activity

Other Applications

Safety and Hazards

Orientations Futures

Tetrazoles and their derivatives have diverse biological applications, predominantly in the area of material and medicinal chemistry . They have been used in the synthesis of various pharmaceutical compounds and have shown potential in various biological activities . Therefore, EPT and similar compounds may have promising future directions in these fields.

Mécanisme D'action

Target of Action

The primary targets of the compound “5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide” are currently unknown. The compound is a derivative of tetrazole, which is known to have diverse biological applications . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The lipid solubility of tetrazoles suggests that they may have good bioavailability .

Result of Action

Given the wide range of biological activities of tetrazoles, it is likely that the compound has multiple effects at the molecular and cellular level .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment may affect the ionization state of the compound, which in turn may influence its interaction with its targets. The lipid solubility of tetrazoles suggests that they may be able to penetrate cell membranes more easily in lipid-rich environments .

Propriétés

IUPAC Name |

5-ethyl-N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S2/c1-2-12-8-9-14(22-12)23(20,21)15-10-13-16-17-18-19(13)11-6-4-3-5-7-11/h3-9,15H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWOGUCWXAKPRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2386709.png)

![2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide](/img/structure/B2386710.png)